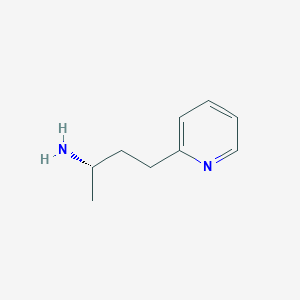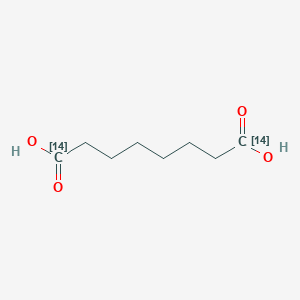
Alentemol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alentemol hydrobromide is a chemical compound that belongs to the class of β2-adrenergic agonists. It is a bronchodilator drug that is commonly used for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Alentemol hydrobromide is known for its ability to relax the smooth muscles in the airways, which helps to improve breathing and reduce symptoms such as wheezing, coughing, and shortness of breath.
Mécanisme D'action
The mechanism of action of Alentemol hydrobromide involves the activation of β2-adrenergic receptors in the smooth muscles of the airways. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP cause the relaxation of smooth muscles, which leads to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
Alentemol hydrobromide has several biochemical and physiological effects on the body. It increases the production of cAMP, which activates protein kinase A (PKA) and leads to the phosphorylation of myosin light chain kinase (MLCK). This results in the relaxation of smooth muscles and bronchodilation. Alentemol hydrobromide also has anti-inflammatory effects, which help to reduce airway inflammation and improve breathing.
Avantages Et Limitations Des Expériences En Laboratoire
Alentemol hydrobromide has several advantages and limitations for use in laboratory experiments. Its bronchodilator effects make it useful for studying the respiratory system and airway function. It can also be used to investigate the role of β2-adrenergic receptors in the body. However, its effects on other systems in the body may limit its usefulness for certain experiments.
Orientations Futures
There are several future directions for research on Alentemol hydrobromide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce side effects. Another area of research is the investigation of its potential use in the treatment of other diseases such as hypertension and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential effects on the body.
In conclusion, Alentemol hydrobromide is a bronchodilator drug that has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. Its mechanism of action involves the activation of β2-adrenergic receptors in the smooth muscles of the airways, which leads to bronchodilation and improved airflow. Alentemol hydrobromide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Alentemol hydrobromide involves the reaction of 4-(2-amino-1-hydroxyethyl)-2-(tert-butylamino) pyridine with hydrobromic acid. The reaction takes place in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization to obtain pure Alentemol hydrobromide.
Applications De Recherche Scientifique
Alentemol hydrobromide has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. Several scientific studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Propriétés
Numéro CAS |
121514-27-0 |
|---|---|
Nom du produit |
Alentemol hydrobromide |
Formule moléculaire |
C19H26BrNO |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |
Clé InChI |
FWRWEZVGVJKNMU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
SMILES canonique |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
Autres numéros CAS |
121514-27-0 |
Synonymes |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





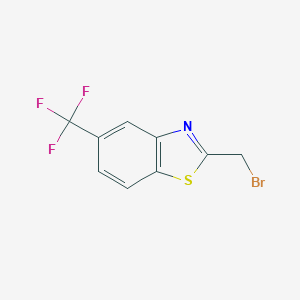
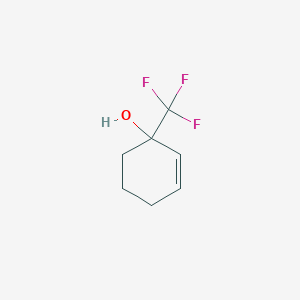
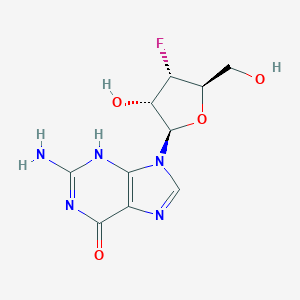
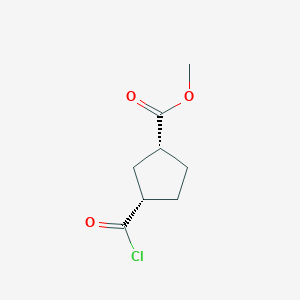
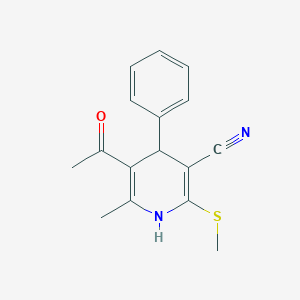

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
